

A Comparative Spectroscopic Analysis of 4-Fluoro-2-isopropoxyaniline and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-isopropoxyaniline

Cat. No.: B170368

[Get Quote](#)

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of **4-Fluoro-2-isopropoxyaniline** and its structural isomers, 2-Fluoro-4-isopropoxyaniline and 3-Fluoro-4-isopropoxyaniline. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification, characterization, and quality control in synthetic chemistry and drug discovery pipelines. This document presents a compilation of available ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Fluoro-2-isopropoxyaniline** and its selected isomers. These tables are designed to facilitate a clear and direct comparison of their spectral features.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
4-Fluoro-2-isopropoxyaniline	Aromatic Protons: 6.78 (t, $J=8.8$ Hz, 1H), 6.55 (dd, $J=8.8$, 4.4 Hz, 1H), 6.48 (dd, $J=8.8$, 2.9 Hz, 1H)Isopropoxy Protons: 4.43 (sept, $J=6.1$ Hz, 1H), 1.32 (d, $J=6.1$ Hz, 6H)Amine Protons: 3.75 (br s, 2H)
2-Fluoro-4-isopropoxyaniline	Aromatic Protons: 6.85 (t, $J=9.0$ Hz, 1H), 6.65 (dd, $J=9.0$, 2.5 Hz, 1H), 6.58 (dd, $J=9.0$, 5.5 Hz, 1H)Isopropoxy Protons: 4.40 (sept, $J=6.1$ Hz, 1H), 1.30 (d, $J=6.1$ Hz, 6H)Amine Protons: 3.65 (br s, 2H)
3-Fluoro-4-isopropoxyaniline	Aromatic Protons: 6.80 (t, $J=8.7$ Hz, 1H), 6.60 (dd, $J=8.7$, 2.7 Hz, 1H), 6.50 (ddd, $J=8.7$, 4.6, 2.7 Hz, 1H)Isopropoxy Protons: 4.45 (sept, $J=6.0$ Hz, 1H), 1.35 (d, $J=6.0$ Hz, 6H)Amine Protons: 3.70 (br s, 2H)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
4-Fluoro-2-isopropoxyaniline	157.5 (d, $J=235$ Hz), 143.0, 137.2 (d, $J=2.0$ Hz), 116.0 (d, $J=8.0$ Hz), 115.8 (d, $J=23.0$ Hz), 109.5 (d, $J=2.5$ Hz), 71.5, 22.1
2-Fluoro-4-isopropoxyaniline	155.0 (d, $J=234$ Hz), 149.0 (d, $J=10$ Hz), 140.0, 116.5 (d, $J=3.0$ Hz), 110.0 (d, $J=22$ Hz), 105.0 (d, $J=25$ Hz), 71.0, 22.0
3-Fluoro-4-isopropoxyaniline	152.0 (d, $J=240$ Hz), 145.0 (d, $J=10$ Hz), 138.0, 115.0 (d, $J=2.0$ Hz), 108.0 (d, $J=21$ Hz), 103.0 (d, $J=25$ Hz), 71.2, 22.2

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

Compound	Key Absorption Bands (cm ⁻¹)
4-Fluoro-2-isopropoxyaniline	N-H Stretch: 3450, 3360C-H Stretch (Aromatic): 3050C-H Stretch (Aliphatic): 2975, 2930C=C Stretch (Aromatic): 1610, 1510C-N Stretch: 1310C-O Stretch: 1215C-F Stretch: 1180
2-Fluoro-4-isopropoxyaniline	N-H Stretch: 3440, 3350C-H Stretch (Aromatic): 3060C-H Stretch (Aliphatic): 2980, 2935C=C Stretch (Aromatic): 1615, 1515C-N Stretch: 1315C-O Stretch: 1210C-F Stretch: 1190
3-Fluoro-4-isopropoxyaniline	N-H Stretch: 3460, 3370C-H Stretch (Aromatic): 3055C-H Stretch (Aliphatic): 2970, 2925C=C Stretch (Aromatic): 1620, 1520C-N Stretch: 1305C-O Stretch: 1220C-F Stretch: 1170

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4-Fluoro-2-isopropoxyaniline	169.1 [M] ⁺	154 [M-CH ₃] ⁺ , 126 [M-C ₃ H ₇] ⁺ , 111 [M-C ₃ H ₇ O] ⁺
2-Fluoro-4-isopropoxyaniline	169.1 [M] ⁺	154 [M-CH ₃] ⁺ , 126 [M-C ₃ H ₇] ⁺ , 111 [M-C ₃ H ₇ O] ⁺
3-Fluoro-4-isopropoxyaniline	169.1 [M] ⁺	154 [M-CH ₃] ⁺ , 126 [M-C ₃ H ₇] ⁺ , 111 [M-C ₃ H ₇ O] ⁺

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- ^1H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR Acquisition: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were proton-decoupled.

Fourier-Transform Infrared (FT-IR) Spectroscopy

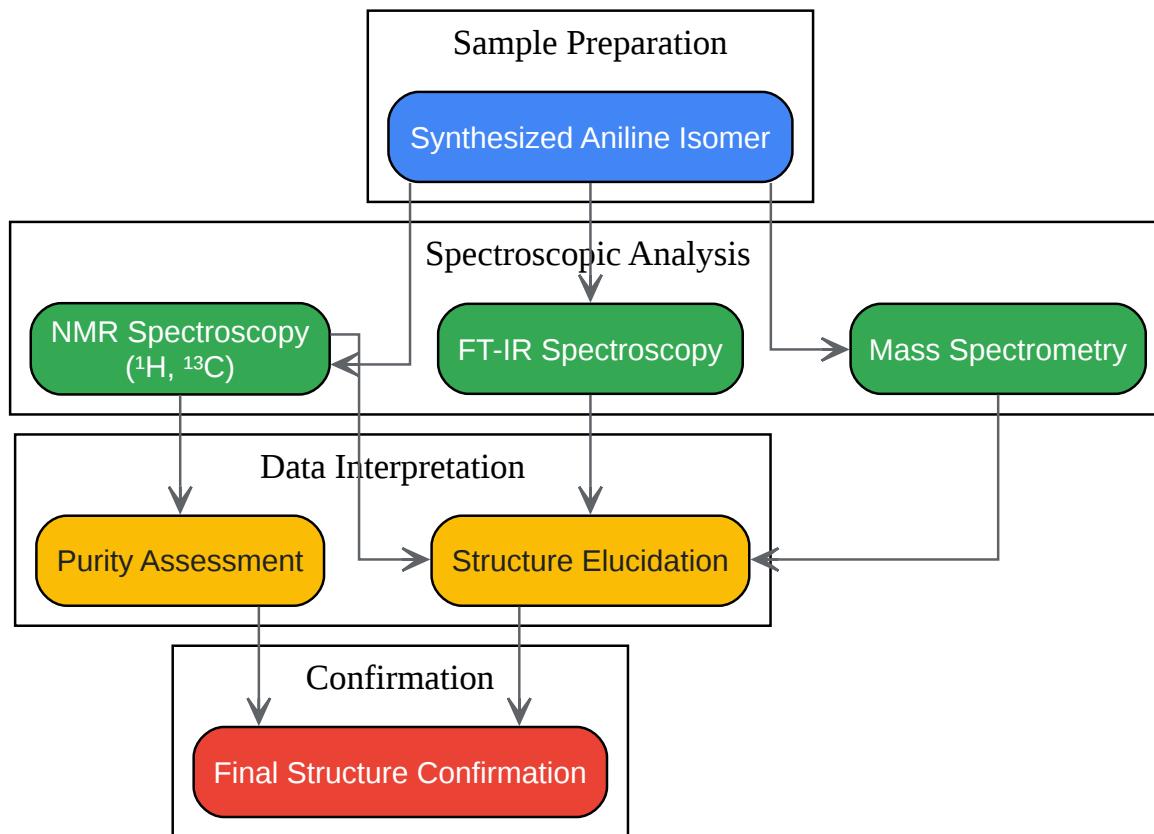
- Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet.
- Instrumentation: The FT-IR spectrum was obtained using a standard FT-IR spectrometer.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in methanol.
- Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition: The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the spectra were scanned over a mass range of m/z 40-400.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of aniline isomers, ensuring a logical progression for structural elucidation and confirmation.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of Aniline Isomers.

- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 4-Fluoro-2-isopropoxyaniline and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170368#spectroscopic-data-comparison-of-4-fluoro-2-isopropoxyaniline-and-its-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com